molecular formula C10H8O3 B3327886 1-(6-Hydroxybenzofuran-2-yl)ethanone CAS No. 39543-98-1

1-(6-Hydroxybenzofuran-2-yl)ethanone

Cat. No.: B3327886
CAS No.: 39543-98-1
M. Wt: 176.17 g/mol
InChI Key: NYLUJLCJFVHNKV-UHFFFAOYSA-N
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Description

1-(6-Hydroxybenzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H8O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Hydroxybenzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-(2-formylphenoxy)alkanoic acids in the presence of acetic anhydride and sodium acetate . This reaction typically requires heating under reflux conditions to facilitate the formation of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxybenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran-2-carboxylic acid, while reduction of the carbonyl group may produce 1-(6-hydroxybenzofuran-2-yl)ethanol .

Scientific Research Applications

1-(6-Hydroxybenzofuran-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and anti-oxidative properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxybenzofuran-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its anti-bacterial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

    Benzofuran: The parent compound of 1-(6-Hydroxybenzofuran-2-yl)ethanone, known for its wide range of biological activities.

    6-Hydroxybenzofuran: A closely related compound with similar hydroxyl substitution on the benzofuran ring.

    2-Acetylbenzofuran: Another derivative with an acetyl group at the 2-position of the benzofuran ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-hydroxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)9-4-7-2-3-8(12)5-10(7)13-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLUJLCJFVHNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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